6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
The synthesis of 6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves several steps. One common method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions typically involve the use of solvents like ethyl acetate, and the product is purified through techniques such as recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers . This results in its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Compared to these compounds, 6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibits unique properties such as a higher degree of neuroprotection and anti-inflammatory activity .
Properties
Molecular Formula |
C24H15BrClFN4O |
---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
9-(3-bromophenyl)-4-chloro-11-(2-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H15BrClFN4O/c25-14-5-3-4-13(10-14)23-20-21(17-11-15(26)8-9-19(17)32-23)30-24-28-12-29-31(24)22(20)16-6-1-2-7-18(16)27/h1-12,22-23H,(H,28,29,30) |
InChI Key |
YMHQTGKBCNDSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Br)NC6=NC=NN26)F |
Origin of Product |
United States |
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